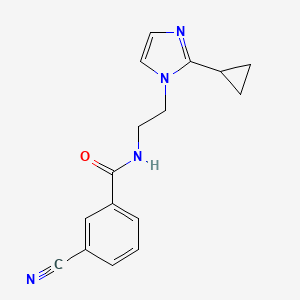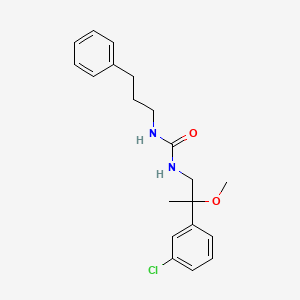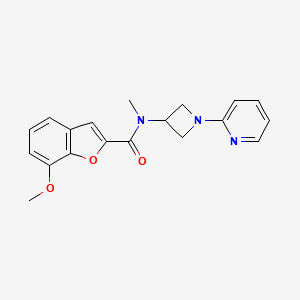
3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)éthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in chemical synthesis. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and their synthesis, characterization, and applications, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved using an efficient synthetic methodology that exploited the reactivity of the cyanomethylene functionality . These methods suggest that the synthesis of "3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide" could also involve direct acylation, possibly using a cyanomethylene group as a reactive intermediate.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography and various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques help in determining the arrangement of atoms within the molecule and the presence of specific functional groups, which is crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For instance, the compound with a 3,5-dinitrophenyl group among the N-(cyano(naphthalen-1-yl)methyl)benzamides exhibited a color transition in response to fluoride anions, indicating a potential for colorimetric sensing applications . The reactivity of the cyanomethylene group in the synthesis of heterocyclic compounds with insecticidal activity also highlights the chemical versatility of benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamides were revealed by X-ray single crystallography . The hydrogen bonding interactions in the solution phase were examined through UV-Vis absorption and NMR analyses, which can affect solubility, stability, and reactivity . The insecticidal activity of certain benzamide derivatives also reflects their biological properties, which can be crucial for applications in agriculture .
Applications De Recherche Scientifique
- Les dérivés de l'imidazole ont démontré des propriétés antibactériennes et antimycobactériennes. Les chercheurs ont exploré leur potentiel dans la lutte contre les infections bactériennes, y compris les souches résistantes aux médicaments .
- Certains composés contenant de l'imidazole présentent une activité anti-inflammatoire. Ces molécules peuvent moduler les voies inflammatoires, les rendant pertinentes pour des affections comme l'arthrite et d'autres maladies inflammatoires .
- Les dérivés de l'imidazole ont été étudiés pour leurs effets antitumoraux. Ils peuvent interférer avec la croissance, la métastase ou l'angiogenèse des cellules cancéreuses, fournissant une base pour le développement de nouveaux médicaments anticancéreux .
- Certains composés à base d'imidazole sont prometteurs dans la gestion du diabète. Ils peuvent influencer le métabolisme du glucose, la sensibilité à l'insuline ou la fonction pancréatique .
- Les dérivés de l'imidazole ont été étudiés pour leurs effets antiallergiques. Ils pourraient moduler les réponses immunitaires et réduire les réactions allergiques .
- Les chercheurs ont exploré les composés contenant de l'imidazole comme agents antiviraux potentiels. Ces molécules pourraient inhiber la réplication virale ou l'entrée dans les cellules hôtes .
- Certains dérivés de l'imidazole présentent une activité antioxydante, protégeant les cellules du stress oxydatif et des dommages associés .
- Les composés à base d'imidazole ont été étudiés pour leurs effets sur la formation d'ulcères. Comprendre leurs mécanismes pourrait conduire à de nouveaux traitements pour les ulcères et les affections gastro-intestinales associées .
Activité antibactérienne et antimycobactérienne
Effets anti-inflammatoires
Propriétés antitumorales
Potentiel antidiabétique
Activité antiallergique
Propriétés antivirales
Effets antioxydants
Activité ulcérogène
En résumé, le cycle imidazole dans 3-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)éthyl)benzamide offre un échafaudage polyvalent pour le développement de médicaments. Ses diverses activités pharmacologiques en font une cible intrigante pour des recherches plus approfondies et des applications thérapeutiques potentielles . Si vous avez besoin d'informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
3-cyano-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-11-12-2-1-3-14(10-12)16(21)19-7-9-20-8-6-18-15(20)13-4-5-13/h1-3,6,8,10,13H,4-5,7,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYFWMYILBJEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)
![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)


